2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of an amino group at the 2-position, a methoxyphenyl group at the 4-position, and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, a possible synthetic route could involve the reaction of 3-methoxybenzaldehyde with malononitrile and ammonium acetate in the presence of a catalyst to form the desired pyrrole ring.
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Step 1: Formation of Intermediate
Reactants: 3-methoxybenzaldehyde, malononitrile, ammonium acetate
Conditions: Reflux in ethanol
Catalyst: Piperidine
Product: Intermediate compound
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Step 2: Cyclization
Reactants: Intermediate compound
Conditions: Heating under reflux
Catalyst: Acidic or basic catalyst
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Nitro derivatives
Reduction: Primary amines
Substitution: Various substituted pyrroles depending on the nucleophile used
Scientific Research Applications
2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes or disruption of cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile
- 2-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile
- 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carboxamide
Uniqueness
2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxy group at the 3-position of the phenyl ring can affect its electronic properties and steric hindrance, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-16-9-4-2-3-8(5-9)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLUSUOELFPSGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596325 |
Source
|
Record name | 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194787-90-1 |
Source
|
Record name | 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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